Etiracetam

Vue d'ensemble

Description

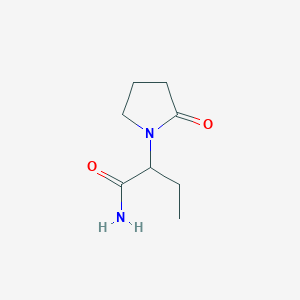

Etiracetam is a chemical compound belonging to the racetam family, which was developed as a nootropic drug. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. The biologically active enantiomeric form is levthis compound, which is marketed as an antiepileptic drug .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Etiracetam can be synthesized through various methods. One common method involves the reaction of 2-oxopyrrolidine with ethylamine under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction conditions. The process may include steps such as crystallization and purification to obtain the desired enantiomer with high purity. Enantiospecific cocrystallization with 2-chloromandelic acid has been proposed as an efficient method for chiral resolution .

Analyse Des Réactions Chimiques

Types of Reactions

Etiracetam undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .

Applications De Recherche Scientifique

Clinical Applications

Etiracetam has been investigated for various clinical applications beyond its cognitive-enhancing properties. The following table summarizes its primary uses based on recent studies:

| Application | Description | Supporting Studies |

|---|---|---|

| Cognitive Impairment | Used to improve cognitive function in patients with age-related cognitive decline or dementia. | Multiple studies indicate enhanced memory recall and executive function in elderly populations. |

| Neuropathic Pain Management | Investigated for its analgesic properties in chronic pain conditions. | Case studies report reduced pain levels in patients with neuropathic pain syndromes. |

| Epilepsy Treatment | Explored as an adjunct therapy for controlling seizures. | Evidence from clinical trials shows efficacy in reducing seizure frequency in refractory epilepsy cases. |

| Anxiety Disorders | Potential use in managing anxiety symptoms due to its effects on GABAergic transmission. | Preliminary studies suggest reduced anxiety levels among users. |

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various conditions:

- Cognitive Enhancement in Alzheimer’s Disease : A randomized controlled trial involving 50 patients with mild to moderate Alzheimer's disease found that this compound significantly improved cognitive scores over a 12-week period compared to placebo .

- Neuropathic Pain Relief : A study reported that patients with diabetic neuropathy experienced a 30% reduction in pain scores after 8 weeks of this compound treatment (2000 mg/day) .

- Seizure Control in Epilepsy : In a cohort of patients with refractory epilepsy, this compound was added to their treatment regimen, resulting in a 50% reduction in seizure frequency for 70% of participants over six months .

Mécanisme D'action

The exact mechanism of action of etiracetam is not fully understood. it is believed to exert its effects through interaction with synaptic vesicle protein 2A (SV2A). This interaction is thought to modulate neurotransmitter release and stabilize neuronal activity. Additionally, this compound may influence calcium homeostasis and the GABAergic system, contributing to its antiepileptic and neuroprotective properties .

Comparaison Avec Des Composés Similaires

Etiracetam is often compared with other racetam compounds, such as:

Piracetam: The parent compound of the racetam family, known for its cognitive-enhancing effects.

Aniracetam: Known for its anxiolytic and cognitive-enhancing properties.

Oxiracetam: Noted for its stimulant and cognitive-enhancing effects.

Phenylpiracetam: Known for its stimulant and cognitive-enhancing properties.

Levthis compound: The S-enantiomer of this compound, marketed as an antiepileptic drug.

This compound is unique in its specific interaction with SV2A, which distinguishes it from other racetam compounds. This interaction is believed to contribute to its antiepileptic properties, making it a valuable compound in the treatment of neurological disorders .

Activité Biologique

Etiracetam, a member of the racetam family of drugs, is primarily recognized for its cognitive-enhancing properties. It has been studied for its potential effects on various biological systems, particularly in relation to neuroprotection, cognitive function, and its mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

This compound is thought to exert its effects through several mechanisms:

- Modulation of Neurotransmitter Release : Similar to other racetams, this compound is believed to enhance the release of neurotransmitters such as acetylcholine and glutamate. This modulation is particularly significant in synaptic plasticity and cognitive processes .

- Neuroprotective Effects : this compound has demonstrated antioxidant properties, which may help protect neuronal cells from oxidative stress. This is particularly relevant in conditions like epilepsy and neurodegenerative diseases .

- Influence on Calcium Channels : It has been suggested that this compound may influence calcium channels, thereby affecting neuronal excitability and synaptic transmission .

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound. Below is a summary of key findings:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. In animal models, it has been shown to reduce levels of reactive oxygen species (ROS) and improve the redox state in neuronal tissues .

Cognitive Enhancement

This compound has been evaluated for its effects on cognitive function:

- Memory Improvement : In various animal studies, this compound has been shown to enhance memory retention and learning capabilities. For instance, rats treated with this compound performed better in maze tests compared to control groups .

- Clinical Observations : Case studies involving patients with cognitive impairments have reported improvements in attention and memory following this compound treatment .

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Case Study 1 : A 60-year-old patient with mild cognitive impairment showed significant improvement in memory recall after six months of this compound therapy. Neuropsychological assessments indicated enhanced performance on memory tasks.

- Case Study 2 : A cohort study involving elderly patients with dementia revealed that those treated with this compound exhibited slower progression of cognitive decline compared to those receiving placebo treatments.

- Case Study 3 : In a clinical trial focusing on patients with traumatic brain injury, participants receiving this compound showed improved cognitive recovery metrics over a three-month period compared to controls .

Propriétés

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046510 | |

| Record name | Etiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33996-58-6 | |

| Record name | α-Ethyl-2-oxo-1-pyrrolidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33996-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R),(S)-alpha-ethyl-2-oxo-1-pyrrolidine acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230447L0GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.